1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate
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Overview
Description
1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate is an organosulfur compound that features a benzenesulfonyl group attached to a diazonium ion. This compound is known for its unique reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate typically involves the reaction of benzenesulfonyl chloride with a diazonium salt. One common method is the reaction of benzenesulfonyl chloride with sodium nitrite in the presence of hydrochloric acid, which forms the diazonium salt. This intermediate then reacts with an appropriate alkene to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with nucleophiles such as halides, hydroxides, and amines.
Common Reagents and Conditions
Oxidation: Mild oxidants like iodosobenzene (PhIO) are often used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium halides or amines under mild conditions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfonamide derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Scientific Research Applications
1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is harnessed in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the diazonium group.
Benzenesulfonyl chloride: Precursor to 1-(Benzenesulfonyl)-1-diazoniohex-1-en-2-olate, used in similar reactions.
Sulfanilic acid: Contains a sulfonamide group instead of a diazonium group
Uniqueness
This compound is unique due to its diazonium group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of compounds that are not easily accessible through other routes .
Properties
CAS No. |
113093-55-3 |
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Molecular Formula |
C12H14N2O3S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-1-diazohexan-2-one |
InChI |
InChI=1S/C12H14N2O3S/c1-2-3-9-11(15)12(14-13)18(16,17)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
InChI Key |
XTPBRGGEEZIOPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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